molecular formula C4H12ClNO2 B2504078 (2R,3R)-2-Aminobutane-1,3-diol hydrochloride CAS No. 79474-65-0

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride

Cat. No.: B2504078
CAS No.: 79474-65-0
M. Wt: 141.6
InChI Key: REMZWDMWHINGKS-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO2 and its molecular weight is 141.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Diastereoisomeric Derivatives : The compound has been used in the synthesis of various diastereoisomeric derivatives, such as 1-(2-furyl)-2-aminobutane-1,3-diols. The synthesis involved the addition of furyllithium to protected d-threoninal and d-allothreoninal, derived from d-threonine and d-allothreonine, respectively. The stereochemistry of these aminodiols derivatives was established through NMR spectroscopy and X-ray analysis (Szechner, Achmatowicz, Gałdecki, & Fruziński, 1994).

  • Enantiomer Synthesis : Efficient synthesis methods have been developed for enantiomers of 4-aminobutane-1,2,3-triol, using either d- or l-glucose as starting materials. This demonstrates the versatility of (2R,3R)-2-aminobutane-1,3-diol derivatives in producing various enantiomers from simple sugars (Dunlap, Drake, Ward, Salyard, & Martin, 2008).

Asymmetric Synthesis and Organic Chemistry

  • Application in Asymmetric Organic Synthesis : Tartrate-derived (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a related compound, has been used in asymmetric organic synthesis. Its utilization as a protecting group for boronic acids allows access to various diastereo- and enantiomerically pure organoboron reagents and intermediates in asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012).

  • Synthesis of β-Aminoketones : The compound is involved in the synthesis of β-aminoketones, particularly in the adamantane series. This involves the Mannich reaction of certain ketones with paraformaldehyde and secondary amine hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).

Metabolic Engineering and Biotechnology

  • Microbial Fermentative Processes : The compound is referenced in the context of butane-2,3-diol (2,3-BD), a chemical with various industrial applications. The microbial fermentative process for producing different stereoisomers, including (2R,3R)-2,3-BD, involves genetically modified Escherichia coli strains (Chu et al., 2015).

Properties

IUPAC Name

(2R,3R)-2-aminobutane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMZWDMWHINGKS-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.